molecular formula C5H5BO4 B159145 2-Formylfuran-5-boronic acid CAS No. 27329-70-0

2-Formylfuran-5-boronic acid

Cat. No. B159145
CAS RN: 27329-70-0
M. Wt: 139.9 g/mol
InChI Key: JUWYQISLQJRRNT-UHFFFAOYSA-N
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Description

2-Formylfuran-5-boronic acid is a beige to brown powder . It is used as a bifunctional reagent in the synthesis of π-extended heteroarylfuran systems . It is also a reactant involved in Suzuki coupling for the synthesis of stable dye-sensitized solar cells .


Synthesis Analysis

The synthesis of 2-Formylfuran-5-boronic acid involves 2-furfuraldehyde-ethylene glycol, triisopropyl borate, and sodium powder in THF .


Molecular Structure Analysis

The molecular formula of 2-Formylfuran-5-boronic acid is C5H5BO4 . Its molecular weight is 139.90 .


Chemical Reactions Analysis

2-Formylfuran-5-boronic acid is used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling, which is widely used in the formation of carbon-carbon bonds .


Physical And Chemical Properties Analysis

2-Formylfuran-5-boronic acid has a density of 1.4±0.1 g/cm3, a boiling point of 379.3±52.0 °C at 760 mmHg, and a flash point of 183.2±30.7 °C . It has 4 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds . The compound is a solid and has a pale yellow color .

Scientific Research Applications

1. Suzuki-Miyaura Coupling Reactions

2-Formylfuran-5-boronic acid plays a crucial role in Suzuki-Miyaura coupling reactions. It acts as a building block in the synthesis of various compounds. For instance, it is used in the preparation of 5-arylthiophene-2-carboxaldehydes through a copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction (Hergert et al., 2018). Moreover, a palladium precatalyst has been developed to facilitate Suzuki-Miyaura reactions of unstable boronic acids like 2-Formylfuran-5-boronic acid at room temperature, yielding excellent product yields (Kinzel, Zhang, & Buchwald, 2010).

2. Synthesis of Luminescent Boronates

Luminescent boronates derived from 2-Formylfuran-5-boronic acid exhibit significant solvatochromic, fluorescent, and nonlinear optical properties. These compounds are synthesized via the reaction of 2-Formylfuran-5-boronic acid with 2-aminophenol derivatives, demonstrating the potential of this boronic acid in developing optoelectronic materials (González et al., 2014).

3. Boronic Acid Catalysis

Boronic acids, including 2-Formylfuran-5-boronic acid, have been employed as catalysts in various organic reactions. They enable both electrophilic and nucleophilic modes of activation in reactions, leading to the formation of complex compounds under mild conditions. This showcases the diverse catalytic capabilities of boronic acids in the field of organic chemistry (Hall, 2019).

4. Sensing and Detection Applications

Boronic acids are increasingly used in sensing applications due to their interaction with diols and Lewis bases. The properties of 2-Formylfuran-5-boronic acid make it suitable for use in various sensing applications, ranging from biological labeling to the development of therapeutics (Lacina, Skládal, & James, 2014).

5. Biomedical Applications

Boronic acid polymers, which can be derived from compounds like 2-Formylfuran-5-boronic acid, have shown potential in biomedical applications, including the treatment of various diseases. These polymers are valuable due to their unique reactivity, solubility, and responsive nature, making them suitable for diverse biomedical uses (Cambre & Sumerlin, 2011).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

2-Formylfuran-5-boronic acid is a boronic acid intermediate that is widely used in the pharmaceutical field . It is used in the synthesis of biologically active molecules, including heteroarylation for the synthesis of HIF-1 inhibitors, disalicylic acid-furanyl derivatives to inhibit ephrin binding, HIV-1 integrase inhibitors, and epidermal growth factor receptor inhibitors .

properties

IUPAC Name

(5-formylfuran-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BO4/c7-3-4-1-2-5(10-4)6(8)9/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWYQISLQJRRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(O1)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370245
Record name 2-Formylfuran-5-boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formylfuran-5-boronic acid

CAS RN

27329-70-0
Record name 2-Formylfuran-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Formylfuran-2-boronic acid
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Synthesis routes and methods I

Procedure details

A mixture of 20.88 g of chlorocyclohexane (0.176 mol) and 27.2 g of furfural diethyl acetal (0.16 mol) is added dropwise to a suspension of 2.35 g of lithium granules (0.34 mol) in 300 g of THF at −65° C., with an addition time of 2 hours being selected. After a conversion of the chlorocyclohexane of >97% determined by GC (total of 10 h), 18.3 g of trimethyl borate (0.176 mol) are added dropwise at the same temperature over a period of 30 minutes. After stirring for another 30 minutes at −65° C., the reaction mixture is poured into 120 g of water, the pH is adjusted to 6.3 by means of 37% HCl, and THF and cyclohexane are distilled off at a maximum of 35° C. under reduced pressure. The pH is subsequently adjusted to 1.5, the mixture is stirred until all the product has precipitated and the product is filtered off. After washing with a little cold water and a little cold acetone and drying, 17.2 g of 5-formyl-2-furanboronic acid (0.123 mol, 77%) are obtained in the form of a fine beige powders, HPLC purity >99% a/a.
Name
Quantity
120 g
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solvent
Reaction Step One
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20.88 g
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reactant
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27.2 g
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2.35 g
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300 g
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18.3 g
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Synthesis routes and methods II

Procedure details

An amount of 1.0 g (4.1 mmol) of 4-bromo-2-(diethoxymethyl)furan, is dissolved in ether (15 mL) and cooled to −78° C. To this is added 4.3 mL (6.02 mmol) of sec-butyllithium. After stirring at −78° C. for 30 minutes, triisopropyl borate (1.10 mL, 5.01 mmol) is added dropwise. The mixture is stirred at −78° C. for 1.5 hours and brought to room temperature for 2 hours. The mixture is hydrolyzed with 2N HCl and stirred at room temperature for 1 hour. The ether layer is separated and the water layer is washed once more with ether. The combined ether layers is washed once with brine and dried with sodium sulfate. Evaporated to give 563 mg of the boronic acid as dark oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
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4.3 mL
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1.1 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
MK Sharma, MG Banwell - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
… Alternate Names: 5‐formyl‐2‐furanboronic acid; 2‐formylfuran‐5‐boronic acid; FFBA. …
Number of citations: 0 onlinelibrary.wiley.com
M Liu, W Fang, S Liu - Bioconjugate Chemistry, 2016 - ACS Publications
… Chemicals (citric acid, γ-cyclodextrin, cyclohexanedione dioxime (CDOH), diethylenetriaminepentaacetic acid (DTPA), 2-formylfuran-5-boronic acid (5F), furan-3-boronic acid …
Number of citations: 8 pubs.acs.org
J Mao, F Guo, W Ying, W Wu, J Li… - Chemistry–An Asian …, 2012 - Wiley Online Library
… A solution of 2-formylfuran-5-boronic acid (31 mg, 0.22 mmol) in THF (5 mL) was added slowly, and the mixture was heated at reflux for further 12 h. After cooling to room temperature, …
Number of citations: 111 onlinelibrary.wiley.com
S Qu, C Qin, A Islam, J Hua, H Chen… - Chemistry–An Asian …, 2012 - Wiley Online Library
… In the next step, this bromo-exposed intermediate (4) reacted with 4-formylphenylboronic acid or 2-formylfuran-5-boronic acid, thereby affording red-colored monoaldehyde-substituted …
Number of citations: 42 onlinelibrary.wiley.com
DM Almenningen, VM Engh, EA Strømsodd… - ACS …, 2022 - ACS Publications
… The iodinated derivative 10 was then subjected to Suzuki cross-coupling with 2-formylfuran-5-boronic acid. When employing the PdCl2(dppf) catalyst at 80 C, no consumption of the …
Number of citations: 5 pubs.acs.org
D Wang, W Ying, X Zhang, Y Hu, W Wu, J Hua - Dyes and Pigments, 2015 - Elsevier
… Via Suzuki coupling reaction, 5-formyl-2-thiopheneboronic acid, 2-formylfuran-5-boronic acid, and 4-formylphenyl boronic acid reacted with 1 and produced 2a, 2b and 2c, respectively. …
Number of citations: 45 www.sciencedirect.com
W Shao, Y Liu, K Li, S Zhao, G Shao, JK Fang - Solar Energy, 2019 - Elsevier
… To a flask were added 1a (289.8 mg, 0.57 mmol), 2-formylfuran-5-boronic acid (95.70 mg, 0.68 mmol), Pd(PPh 3 ) 4 (32.9 mg, 0.029 mmol), K 2 CO 3 (943.4 mg, 6.83 mmol), 1,4-…
Number of citations: 6 www.sciencedirect.com
D Fan, P Liu, Y Jiang, X He, L Zhang, L Wang, T Yang - Pharmaceutics, 2022 - mdpi.com
… 11a–c, followed by treatment with NBS in DCM to obtain bromo derivatives 12a–c, which yield arylfuran derivatives 14a–c through treatment with 2-formylfuran-5-boronic acid. The …
Number of citations: 2 www.mdpi.com
P Liu, D Fan, W Qiao, X He, L Zhang, Y Jiang, T Yang - Pharmaceutics, 2022 - mdpi.com
… We conducted a treatment of 2-bromo-1,4-dimethoxynaphthalene 1 with 2-formylfuran-5-boronic acid afforded 5-(1,4-dimethoxynaphthalen-2-yl)furan-2-carbaldehyde 2, and it was …
Number of citations: 7 www.mdpi.com
D Çanakçı - 2021 - researchsquare.com
In this study, hydroxyapatites reinforced with Boron, Copper and Zinc at different rates were produced using the sol-gel method. Different amounts of metal during the production of …
Number of citations: 3 www.researchsquare.com

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